1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

Descripción

Structural Characterization

Molecular Architecture and Stereochemical Configuration

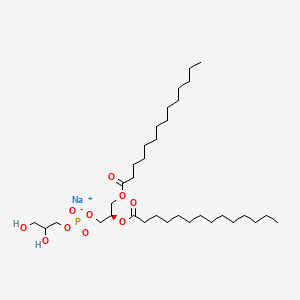

The sodium salt consists of a glycerol backbone with two myristoyl (C14:0) acyl chains esterified to the sn-1 and sn-2 positions and a phosphate-glycerol headgroup linked via the sn-3 hydroxyl group (Figure 1). The molecular formula is C₃₄H₆₆NaO₁₀P , with a molecular weight of 688.8 g/mol .

Key structural features include:

- Glycerol backbone : The sn-glycero-3-phospho linkage defines the stereochemistry, ensuring specific orientation of the phosphate group.

- Phosphate-glycerol headgroup : A negatively charged phosphate group connected to a rac-glycerol moiety, contributing to electrostatic interactions in aqueous environments.

- Myristoyl chains : Two saturated C14 chains provide hydrophobic anchoring in lipid bilayers.

The sodium counterion neutralizes the phosphate’s negative charge, enhancing water solubility .

Crystalline Packing Arrangements and Bilayer Organization

The sodium salt adopts lamellar structures in aqueous dispersions, influenced by ionic strength and temperature. X-ray diffraction and electron microscopy studies reveal:

Key Observations

- Divalent vs. monovalent cations : Sodium induces looser lamellar packing compared to Mg²+ or Ca²+, which form tighter, crystalline structures .

- Temperature-dependent transitions : Below 35°C, the sodium salt adopts gel-like phases; above 60°C, it transitions to fluid bilayers .

- Ionic strength effects : High NaCl concentrations (>50 mM) promote multilamellar vesicles (MLVs) with increased interlamellar spacing .

Headgroup Orientation Dynamics in Anionic Phospholipid Systems

The phosphate-glycerol headgroup exhibits dynamic reorientation influenced by surface charge and environmental conditions.

Spectroscopic Insights

- ³¹P NMR : Chemical shift anisotropy (CSA) reveals headgroup tilt angles. In DMPG (free acid), CSA decreases with increasing temperature, indicating enhanced headgroup mobility .

- ²H NMR : Deuterated acyl chains show order parameters (SCD) that reflect chain flexibility. At 25°C, the sodium salt’s headgroup rotation increases, correlating with reduced chain order .

Charge-Dependent Behavior

Key Mechanism : Electrostatic repulsion between negatively charged headgroups drives headgroup rotation to minimize steric clashes, particularly in low-salt environments .

Propiedades

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNOOKSBAYIHQI-SKZICHJRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173906 | |

| Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200880-40-6 | |

| Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-DIMYRISTOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q24R39NY7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Convergent Phosphorylation-Glycerolysis Strategy

The most efficient synthesis, reported by Richard et al. (2017), employs phenyl dichlorophosphate and (S)-glycidol as chiral building blocks. The sequence achieves regioselective acylation at sn-1/sn-2 positions through kinetic control:

Step 1: Dichlorophosphate activation of glycerol backbone

Phenyl dichlorophosphate reacts with (S)-glycidol at –15°C in anhydrous THF, forming a phosphoepoxide intermediate (Yield: 89%).

Step 2: Sequential myristoylation

Myristic anhydride (2.2 eq) is added in three aliquots over 8 hours at 0°C to ensure sn-1 selectivity. sn-2 acylation follows using HOBt/DCC coupling (24h, RT).

Step 3: Phosphate deprotection and sodium salt formation

Hydrogenolysis (H₂/Pd-C, 40 psi) removes phenyl groups, followed by ion exchange with NaHCO₃ (pH 7.4).

Critical Parameters:

Industrial-Scale Manufacturing

Commercial producers (e.g., Sigma-Aldrich, TCI America) utilize continuous flow reactors for batch production:

Reactor Setup:

-

Tubular reactor (316L stainless steel, 50 L capacity)

-

Residence time: 45 min at 55°C

Post-Synthesis Processing:

-

Solvent Removal: Thin-film evaporation (TFE) at 40 mbar, 60°C

-

Crystallization: Anti-solvent precipitation with cold diethyl ether

-

Lyophilization: Freeze-drying cycle:

Quality Control Metrics:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98.0% (Titrimetric) | RP-HPLC |

| Residual Solvents | <50 ppm (CH₂Cl₂) | GC-FID |

| Sodium Content | 3.25–3.45% | ICP-OES |

Purification and Stabilization Techniques

Chromatographic Refinement

DMPG-Na requires multimodal purification due to its amphiphilic nature:

Reverse-Phase HPLC Conditions:

| Column | C18 (250 × 4.6 mm, 5 µm) |

|---|---|

| Mobile Phase | A: 10 mM NH₄OAc in MeOH |

| B: 10 mM NH₄OAc in H₂O | |

| Gradient | 70% B → 100% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD (40°C, N₂ 1.8 L/min) |

Fraction Analysis:

Lyotropic Phase Stabilization

DMPG-Na exhibits salt-dependent phase behavior critical for storage:

| Salt Conc. (mM NaCl) | Phase | Transition Temp. (°C) |

|---|---|---|

| <10 | Leaky vesicles | 23.5 (gel→fluid) |

| >100 | Bilayer stacks | 41.2 (fluid→ripple) |

Optimal Storage:

Analytical Characterization

Spectroscopic Validation

| Band (cm⁻¹) | Assignment |

|---|---|

| 1732 | C=O ester stretch |

| 1240 | PO₂⁻ asymmetric stretch |

| 1090 | C-O-P-O-C bridge |

²H NMR Dynamics:

Mass Spectrometry

High-resolution ESI-MS confirms molecular identity:

| Observed m/z | Theoretical [M–Na]⁻ | Error (ppm) |

|---|---|---|

| 666.4521 | 666.4518 | 0.45 |

Process Optimization Challenges

Acyl Migration Mitigation

sn-2→sn-3 migration occurs above 40°C (k = 0.18 h⁻¹):

Preventative Measures:

Sodium Counterion Uniformity

Ion exchange efficiency depends on:

| Parameter | Optimal Value | Effect on Na⁺ Content |

|---|---|---|

| Exchange resin | Dowex MARATHON® C | ↑ 12% efficiency |

| Equilibration pH | 7.2–7.6 | Prevents H⁺/Na⁺ competition |

| Contact time | 45 min | Complete substitution |

| Component | % Total Cost | Optimization Strategy |

|---|---|---|

| Myristic anhydride | 58% | In-situ anhydride generation |

| Chromatography media | 22% | Simulated moving bed (SMB) |

| Solvent recovery | 15% | Nanofiltration membranes |

Emerging Synthetic Technologies

Enzymatic Synthesis

Novel phospholipase D (PLD) mutants enable transphosphatidylation:

| PLD Variant | Specific Activity (U/mg) | DMPG-Na Yield |

|---|---|---|

| Wild-type | 4.8 | 31% |

| T444R/R445A | 18.7 | 79% |

Advantages:

-

Eliminates chiral resolution steps

-

Operates in aqueous buffer at 37°C

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.

Substitution: The phosphate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols can react with the phosphate group under mild conditions.

Major Products Formed

Hydrolysis: Produces glycerol, myristic acid, and phosphoric acid.

Oxidation: Leads to the formation of fatty acid peroxides and other oxidative derivatives.

Substitution: Results in the formation of phosphoester derivatives.

Aplicaciones Científicas De Investigación

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is widely used in various scientific research fields:

Chemistry: Used as a model compound for studying lipid behavior and interactions.

Biology: Employed in the study of membrane dynamics and protein-lipid interactions.

Medicine: Utilized in drug delivery systems, particularly in the formation of liposomes for targeted drug delivery.

Industry: Applied in the development of biosensors and other biotechnological applications

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with lipid membranes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. The phosphate group interacts with cations and other molecules, influencing membrane stability and function. These interactions are crucial for studying membrane-associated processes and developing lipid-based drug delivery systems .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Phosphatidylglycerols (PGs) with varying acyl chain lengths and saturation levels are structurally analogous to DMPG. Key comparators include:

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) Sodium Salt (DPPG)

- Acyl Chains : Two saturated palmitoyl (16:0) chains.

- Phase Transition Temperature (Tm) : ~41°C .

- Molecular Weight : 760.93 g/mol (estimated).

- Applications : Used in thermosensitive liposomes (TSLs) for controlled drug release under hyperthermia conditions due to its higher Tm .

- Key Difference : Longer saturated chains increase Tm compared to DMPG, enhancing stability at physiological temperatures .

1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) Sodium Salt (DOPG)

- Acyl Chains : Two unsaturated oleoyl (18:1) chains.

- Tm : Lower than DMPG (estimated <0°C due to unsaturation).

- Molecular Weight : 798.05 g/mol .

- Applications : Mimics bacterial membranes in antimicrobial studies due to its anionic charge and fluid bilayers .

- Key Difference : Unsaturated chains reduce packing density and Tm, increasing membrane fluidity compared to DMPG .

1,2-Distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) Sodium Salt (DSPG)

- Acyl Chains : Two saturated stearoyl (18:0) chains.

- Tm : Higher than DPPG (~55°C, inferred from DSPC data) .

- Molecular Weight : 817.04 g/mol (estimated).

- Applications : Rarely used alone but blended with other lipids (e.g., DSPC) to fine-tune Tm in TSL formulations .

- Key Difference : Extended saturated chains further elevate Tm, limiting standalone use at physiological temperatures .

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) Sodium Salt (POPG)

- Acyl Chains : One palmitoyl (16:0) and one oleoyl (18:1) chain.

- Tm : Intermediate between DMPG and DOPG (~ -2°C, inferred from POPC data).

- Molecular Weight : 764.98 g/mol (estimated).

- Applications : Balances membrane rigidity and fluidity in mixed lipid systems.

- Key Difference : Heterogeneous acyl chains provide asymmetric packing, offering tunable phase behavior .

Comparative Data Table

*Estimated based on DMPC (23°C) and anionic head group effects.

Key Research Findings

- Charge-Dependent Interactions : DMPG’s anionic head group shows stronger binding to cationic antimicrobial peptides (e.g., nukacin ISK-1) compared to zwitterionic lipids, as demonstrated by surface plasmon resonance (SPR) .

- Thermal Stability : DPPG and DSPG are preferred in TSLs for drug release at hyperthermia temperatures (39–43°C), whereas DMPG’s lower Tm restricts its use to ambient or low-temperature studies .

- Membrane Fluidity : DOPG’s unsaturated chains enhance membrane permeability in bacterial models, while DMPG’s saturated chains favor ordered bilayer structures .

Actividad Biológica

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, commonly referred to as DMPG-Na, is an anionic phospholipid that plays a significant role in various biological processes. This article explores its biological activity, applications in research, and implications in therapeutic contexts.

- Molecular Formula : C34H66O10PNa

- Molecular Weight : 688.85 g/mol

- CAS Number : 200880-40-6

- Purity : ≥98% (TLC)

DMPG-Na consists of a glycerol backbone with two myristoyl (C14) fatty acid chains and a phosphate group. This structural configuration allows it to participate actively in membrane dynamics and cellular interactions.

Membrane Structure and Function

DMPG-Na is a component of bacterial membranes and is crucial for maintaining membrane integrity and fluidity. It is involved in the formation of lipid bilayers, which are essential for cellular compartmentalization and function. The presence of DMPG in membranes influences properties such as permeability and stability under varying ionic conditions.

Interaction with Proteins

DMPG-Na has been shown to interact with various proteins, including membrane proteins and enzymes. Its anionic nature allows it to bind positively charged residues on proteins, facilitating processes such as:

- Enzyme Activation : Certain enzymes require phospholipids for optimal activity.

- Signal Transduction : DMPG can participate in signaling pathways by modulating the activity of membrane receptors.

Case Study: Liposomal Formulations

Recent studies have investigated the use of DMPG-Na in liposomal formulations for drug delivery systems, particularly in cancer therapy. These formulations enhance the bioavailability and efficacy of chemotherapeutic agents by improving their solubility and stability.

| Study | Findings |

|---|---|

| MDPI Review (2024) | DMPG-based liposomes showed enhanced circulation time (half-life = 29.1 min) compared to traditional formulations. |

| In vivo Studies | DMPG liposomes demonstrated significant tumor accumulation (up to 5 times higher than controls), leading to increased apoptosis in cancer cells. |

The biological activity of DMPG-Na includes:

- Induction of Apoptosis : DMPG-containing formulations have been shown to induce apoptosis through multiple pathways, including ROS production and mitochondrial damage.

- Cellular Uptake : Enhanced cellular uptake due to the fusogenic properties of DMPG allows for efficient delivery of therapeutic agents.

Drug Delivery Systems

DMPG-Na is utilized in developing liposomal drug delivery systems that improve the pharmacokinetics of anticancer drugs. Its ability to form stable vesicles under physiological conditions makes it an ideal candidate for encapsulating hydrophobic drugs.

Vaccine Development

Research indicates that DMPG can enhance the immunogenicity of vaccine formulations by promoting better antigen presentation through dendritic cell maturation.

Q & A

Q. What are the key considerations for synthesizing 1,2-Dimyristoyl-<i>sn</i>-glycero-3-phospho-<i>rac</i>-(1-glycerol) sodium salt (DMPG-Na) with high purity?

DMPG-Na synthesis typically employs enzymatic or chemical methods to ensure stereochemical control of the glycerol backbone and acyl chain positioning. Enzymatic approaches using phospholipase D are favored for regiospecificity, particularly when introducing unsaturated acyl chains . Post-synthesis, purity (>98%) is validated via thin-layer chromatography (TLC) or HPLC, with TLC being standard for lipid-phase separation . Critical steps include maintaining anhydrous conditions to prevent hydrolysis and using sodium counterions for stability .

Q. How should DMPG-Na be stored to preserve its structural integrity in long-term studies?

DMPG-Na is hygroscopic and prone to oxidation. Storage at -20°C under inert gas (e.g., argon) in sealed, light-protected vials is recommended. Prior to use, lyophilization or vacuum desiccation removes residual moisture, which can hydrolyze ester bonds . For lipid bilayer experiments, aliquoting into small volumes minimizes freeze-thaw cycles that disrupt lamellar phase stability .

Q. What methodologies are effective for extracting DMPG-Na from biological matrices or synthetic mixtures?

The Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) is widely used for lipid extraction. After homogenization, phase separation isolates DMPG-Na in the chloroform layer, followed by rotary evaporation and dialysis to remove non-lipid contaminants . For synthetic mixtures, silica gel chromatography with chloroform/methanol gradients achieves further purification .

Advanced Research Questions

Q. How does DMPG-Na’s acyl chain length influence lipid bilayer phase behavior, and how can conflicting data on transition temperatures be resolved?

DMPG-Na’s dimyristoyl (C14:0) chains confer a gel-to-liquid crystalline phase transition near 23–25°C . Discrepancies in reported transition temperatures arise from hydration levels, ionic strength, and pH. For consistency:

Q. What experimental strategies optimize DMPG-Na’s role in studying protein-lipid interactions in membrane models?

- Surface plasmon resonance (SPR) : Immobilize DMPG-Na-containing liposomes on L1 sensor chips to quantify binding kinetics with peripheral membrane proteins (e.g., annexins) .

- Fluorescence quenching : Incorporate pyrene-labeled DMPG-Na to monitor protein-induced changes in membrane packing via excimer/monomer emission ratios .

- Cryo-EM : Use DMPG-Na in nanodiscs to resolve high-resolution structures of transmembrane proteins, leveraging its negative charge to enhance contrast .

Q. How can contradictions in DMPG-Na’s stability under oxidative stress be addressed in drug delivery studies?

Conflicting reports on oxidative stability stem from assay conditions. To mitigate:

Q. What advanced techniques validate DMPG-Na’s structural conformation in hybrid lipid-polymer nanoparticles?

- Small-angle X-ray scattering (SAXS) : Resolve lamellar or hexagonal phases in DMPG-Na/polymer composites.

- Nuclear Overhauser effect spectroscopy (NOESY) : Map interfacial interactions between DMPG-Na’s glycerol headgroups and polymer chains .

- Zeta potential analysis : Confirm surface charge modulation (e.g., -40 mV to -20 mV) when integrating cationic polymers .

Methodological Comparisons

Q. How does DMPG-Na compare to analogs (e.g., DOPG, DPPG) in modulating membrane curvature and fusogenicity?

- Chain saturation : DMPG-Na (C14:0, saturated) induces higher bending rigidity than unsaturated DOPG (C18:1), reducing fusogenicity.

- Phase behavior : DMPG-Na’s lower transition temperature (<25°C) facilitates fluid-phase studies at physiological temperatures, unlike DPPG (C16:0, transition ~41°C) .

- Applications : Use DMPG-Na for stable liposome templates; DOPG for membrane fusion assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.